3-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide
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Overview
Description
3-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide is a complex organic compound featuring a heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide typically involves multi-step organic reactions. One common approach is the condensation of 1,2,3-benzotriazin-4(3H)-one with an appropriate pyridine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce more stable reduced forms of the compound.
Scientific Research Applications
3-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: Shares a similar triazine core structure and is used in similar applications.
4H-Benzo[d][1,3]oxazines: Another class of heterocyclic compounds with comparable biological activities.
Uniqueness
3-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide is unique due to its specific combination of functional groups and heterocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
1-oxido-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]pyridin-1-ium-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c21-14(11-4-3-8-19(23)10-11)16-7-9-20-15(22)12-5-1-2-6-13(12)17-18-20/h1-6,8,10H,7,9H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQGFLHRQSEQFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=C[N+](=CC=C3)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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